1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, also known as Meldrum's acid, is an organic compound with the molecular formula C9H8NO4. It was first synthesized by American chemist Oskar Meldrum in 1908. Meldrum's acid has a wide range of applications in scientific research, including organic synthesis, medicinal chemistry, and materials science.
Mechanism Of Action
1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid's acid acts as a nucleophile in many reactions, due to the presence of an acidic hydrogen atom and a carbonyl group. It can also act as a dienophile in Diels-Alder reactions, and as a Michael acceptor in Michael reactions. The acidic hydrogen atom can be deprotonated to form the corresponding carbanion, which can then undergo a variety of reactions, including nucleophilic substitution, aldol condensation, and Michael addition.
Biochemical And Physiological Effects
1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid's acid has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a synthetic building block. However, it has been shown to have some antimicrobial activity against certain bacterial strains. It has also been investigated for its potential as a drug delivery system, due to its ability to form stable complexes with drugs.
Advantages And Limitations For Lab Experiments
1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid's acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used as a versatile building block for the synthesis of a wide range of organic compounds. However, it does have some limitations. It is sensitive to air and moisture, and must be stored in a dry, inert atmosphere. It can also be difficult to purify, as it tends to form impurities during synthesis.
Future Directions
There are several potential future directions for research involving 1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid's acid. One area of interest is the development of new synthetic methods using 1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid's acid as a key building block. Another area of interest is the investigation of its potential as a drug delivery system, particularly for the targeted delivery of anticancer drugs. Additionally, 1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid's acid has been investigated for its potential as a catalyst in various organic reactions, and further research in this area could lead to the development of new, more efficient synthetic methods.
Scientific Research Applications
1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid's acid is widely used in scientific research as a versatile building block for the synthesis of various organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and natural products. 1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid's acid has also been used in the development of new materials, such as polymers and dendrimers. Its unique structure and reactivity make it a valuable tool for organic chemists.
properties
IUPAC Name |
1-(2-methoxyphenyl)-6-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-11-5-3-2-4-10(11)14-8-9(13(16)17)6-7-12(14)15/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZVPKFKGYJRQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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